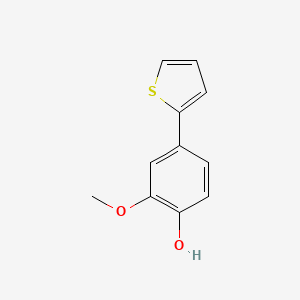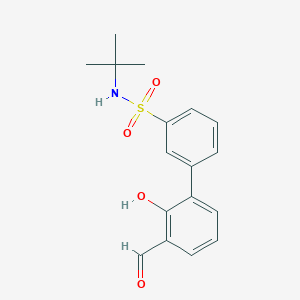
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (6-BSPF-95) is a sulfonamide derivative of phenol, with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, due to its unique properties.
科学的研究の応用
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, due to its unique properties. It is used in biochemical and physiological experiments, as it has the ability to inhibit enzymes and modify protein structure. It has been used in studies involving the inhibition of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used in studies involving the modification of protein structure, such as the modulation of the activity of tyrosine kinases and the inhibition of protein kinase C.
作用機序
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is not fully understood, but it is thought to involve the inhibition of enzymes and the modification of protein structure. It is believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the active site of the enzyme, blocking its activity. It is also believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the protein, inducing conformational changes that alter its activity.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been shown to modulate the activity of tyrosine kinases and inhibit protein kinase C. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. It is also stable, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it is not compatible with aqueous solutions. In addition, it may have toxic effects at high concentrations.
将来の方向性
There are a number of potential future directions for the use of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. It could be used in the development of new drugs for the treatment of diseases, such as cancer and inflammation. It could also be used in the development of new diagnostic tools, such as imaging agents and biosensors. In addition, it could be used in the development of new materials, such as nanomaterials and polymers. Finally, it could be used in the development of new biocatalysts, such as enzymes and antibodies.
合成法
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is synthesized from the reaction of p-toluenesulfonyl chloride and 6-hydroxybenzaldehyde in the presence of a base, such as pyridine. The reaction produces a sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%. The reaction mechanism is as follows:
Reaction Mechanism
The first step of the reaction is the nucleophilic substitution of the p-toluenesulfonyl chloride with the 6-hydroxybenzaldehyde. The p-toluenesulfonyl chloride acts as the electrophile, while the 6-hydroxybenzaldehyde acts as the nucleophile. The pyridine acts as a base, and it helps to deprotonate the 6-hydroxybenzaldehyde, allowing it to react with the p-toluenesulfonyl chloride. The reaction then proceeds to form the sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%.
特性
IUPAC Name |
N-tert-butyl-3-(3-formyl-2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-8-4-6-12(10-14)15-9-5-7-13(11-19)16(15)20/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGNZFHXUEIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

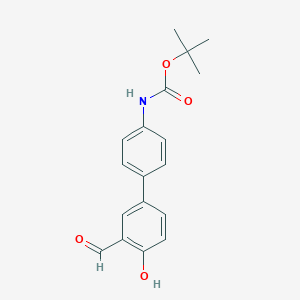
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)
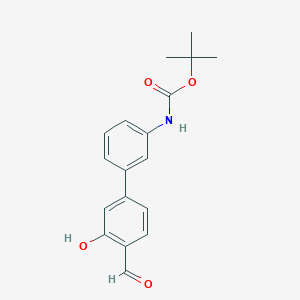
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
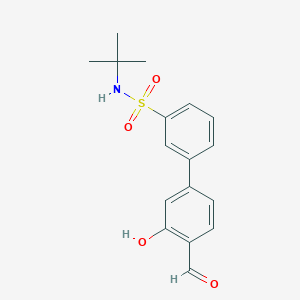
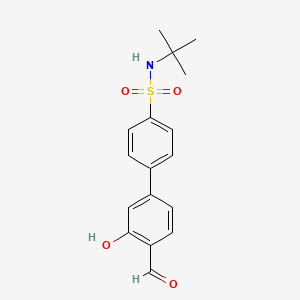
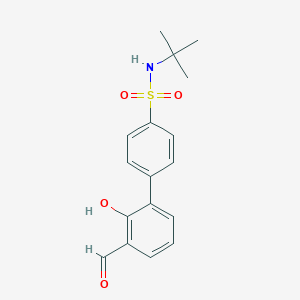

![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)

